molecular formula C19H25NO2 B2626742 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one CAS No. 1251685-93-4

2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one

Cat. No.: B2626742
CAS No.: 1251685-93-4
M. Wt: 299.414
InChI Key: VIHAIMUEENCAEW-UHFFFAOYSA-N
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Description

2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that features a complex structure with a piperidine ring, a phenyl group, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the piperidine ring with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Final Assembly: The final step involves the coupling of the intermediate with butanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the phenyl group, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with various biological receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one: Similar structure but with a methoxy group instead of a prop-2-yn-1-yloxy group.

    2-Phenyl-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one: Similar structure but with an ethoxy group instead of a prop-2-yn-1-yloxy group.

    2-Phenyl-1-(3-(butoxymethyl)piperidin-1-yl)butan-1-one: Similar structure but with a butoxy group instead of a prop-2-yn-1-yloxy group.

Uniqueness

The presence of the prop-2-yn-1-yloxy group in 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one imparts unique reactivity and potential biological activity compared to its analogs. This group can participate in additional reactions, such as click chemistry, which can be advantageous in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-phenyl-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-13-22-15-16-9-8-12-20(14-16)19(21)18(4-2)17-10-6-5-7-11-17/h1,5-7,10-11,16,18H,4,8-9,12-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHAIMUEENCAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)COCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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